molecular formula C16H20N2O5 B2720432 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide CAS No. 899962-84-6

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide

Cat. No. B2720432
CAS RN: 899962-84-6
M. Wt: 320.345
InChI Key: YTMHUZUJMHHSBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,6-dioxaspiro[4.4]nonane and its derivatives were synthesized starting from lactones of y-hydroxy carboxylic acids . The synthesis included the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone, conversion of the latter to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, and decarboxylation of the resulting acid by refluxing with water or a dilute mineral acid .

Scientific Research Applications

Potential Applications Based on Related Research

1. Antitubercular Activity

Compounds structurally related to benzothiazinones, such as BTZ043, have shown promising antitubercular properties. BTZ043 targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, which is crucial for the cell wall biosynthesis of Mycobacterium tuberculosis. The efficacy of BTZ043 and its analogs against sensitive and multidrug-resistant M. tuberculosis strains highlights the potential of structurally similar compounds for tuberculosis treatment (Pasca et al., 2010).

2. Anti-Inflammatory and Analgesic Properties

Aspirin derivatives, including nitric oxide (NO)-releasing hybrids, have been developed to offer improved anti-inflammatory, analgesic, and antithrombotic effects while reducing gastrointestinal side effects. These hybrids release NO and hydrogen sulfide (H2S), contributing to their therapeutic effects. The novel design of such hybrids, including NOSH-aspirin, showcases the innovative approach to enhancing the pharmacological profile of well-known drugs (Kodela et al., 2012).

3. Antiviral Properties

Spirothiazolidinone derivatives have shown potential as antiviral agents against influenza A/H3N2 virus and human coronavirus 229E. These findings suggest that spiro compounds with specific substitutions can offer a versatile framework for developing new antiviral drugs (Çağla Begüm Apaydın et al., 2020).

4. Polymerization Applications

Cationic polymerization of spiro orthocarbonates, including 1,4,6,9-tetraoxaspiro[4.4]nonane and its derivatives, has been investigated for the synthesis of polymers. These studies demonstrate the potential of spiro compounds in the field of polymer chemistry, offering pathways to novel materials with unique properties (Takata et al., 1992).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-11-4-5-12(8-14(11)18(20)21)15(19)17-9-13-10-22-16(23-13)6-2-3-7-16/h4-5,8,13H,2-3,6-7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMHUZUJMHHSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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